molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7

acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

Cat. No.: B607587
CAS No.: 1373154-68-7
M. Wt: 416.47
InChI Key: SEQNRAWXEHHXPO-WGQVIOJYSA-N
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Description

IUPAC Systematic Nomenclature Breakdown

The compound’s name is constructed through hierarchical assignment of substituents, bridges, and stereochemical descriptors:

Component Structural Interpretation Relevance
Acetoxymethyl -OCH₂OAc (ester group) at position 10 of the carboxylate moiety Enhances cell membrane permeability via esterase-cleavable protecting group.
(1S,2S,4aS,7S,9aS,10S) Absolute configurations at stereocenters C1, C2, C4a, C7, C9a, and C10 Defines spatial arrangement critical for receptor binding.
2,7-Dihydroxy Hydroxyl groups at C2 and C7 Key sites for hydrogen bonding and electrostatic interactions.
1-Methyl Methyl substituent at C1 Contributes to hydrophobic interactions in binding pockets.
8-Methylene Exocyclic double bond at C8 Stabilizes π-conjugation in the azulene core.
13-Oxo Ketone group at C13 Electrophilic site for potential nucleophilic attack or hydrogen bonding.
Decahydro Partial saturation of the benz[a]azulene core Reduces aromaticity, increasing conformational flexibility.
1,4a-Ethano Three-membered ring (ethano bridge) between C1 and C4a Creates strained bicyclic system, altering electronic properties.
7,9a-Methano Three-membered ring (methano bridge) between C7 and C9a Further rigidifies the pentacyclic skeleton.
Benzo[a]azulene-10-carboxylate Core bicyclic system fused with a carboxylate ester at C10 Central scaffold for gibberellin-like bioactivity.

Molecular Topology of the Pentacyclic Benz[a]azulene Core

The benz[a]azulene core serves as the foundation for this compound’s pentacyclic architecture:

  • Benz[a]azulene Skeleton : A fused bicyclic system combining a benzene ring (positions 1–6) and an azulene moiety (positions 7–12).
  • Decahydro Modification : Partial saturation reduces aromaticity, creating a partially saturated tricyclic system.
  • Bridge Formation :
    • 1,4a-Ethano Bridge : Connects C1 and C4a, forming a strained three-membered ring.
    • 7,9a-Methano Bridge : Links C7 and C9a, further rigidifying the structure.
Ring System Fusion Pattern Key Functional Groups
Core Benzo[a]azulene (bicyclic) Hydroxyl (C2, C7), Methyl (C1)
Ethano Bridge C1-C4a None
Methano Bridge C7-C9a None
Carboxylate C10 ester (acetoxymethyl) Acetoxymethyl (-OCH₂OAc)

Stereochemical Analysis of Decahydro-Ethano-Methano Fusion

The compound’s stereochemistry is critical for its bioactivity and receptor interactions:

Position Configuration Structural Impact Biological Relevance
C1 S Methyl group oriented axially, influencing hydrophobic interactions. Stabilizes binding to GID1 receptor.
C2 S Hydroxyl group in equatorial position, enabling hydrogen bonding. Electrostatic complementarity in binding pockets.
C4a S Ethano bridge configuration dictates ring strain and conformational rigidity. Alters accessibility of active sites.
C7 S Hydroxyl group positioned for hydrogen bonding with receptor residues. Critical for GA3-like bioactivity.
C9a S Methano bridge orientation affects π-conjugation in the azulene core. Modulates electronic properties for receptor recognition.
C10 S Acetoxymethyl ester positioned for esterase cleavage. Enables intracellular activation.

Comparative Structural Analysis With Related Gibberellin Derivatives

This compound differs from classical gibberellins (e.g., GA3) in core structure and functional groups:

Feature This Compound Gibberellic Acid (GA3)
Core Skeleton Pentacyclic benz[a]azulene with ethano/methano bridges Tetracyclic gibberellane (diterpenoid)
Hydroxyl Groups C2 and C7 (dihydroxy) C2, C3, and C7 (trihydroxy)
Ester Modification Acetoxymethyl at C10 (cell-permeable) Free carboxylic acid at C7 (GA3) or methyl ester (GA3-Me)
Bridge Systems 1,4a-Ethano and 7,9a-methano No ethano/methano bridges; epoxide at C1α,2α (GA3)
Biological Role Dimerization inducer in CID systems Plant growth regulator via GID1/GAI interactions.

Key Distinction : The benzo[a]azulene core replaces the gibberellane skeleton, enabling distinct receptor-binding profiles while retaining the carboxylate ester for bioactivation.

Structural Insights and Functional Implications

The compound’s architecture combines features of gibberellins (e.g., hydroxyl groups, carboxylate ester) with a unique pentacyclic scaffold. This design facilitates:

  • Enhanced Cell Permeability : The acetoxymethyl ester allows passive diffusion into cells, where esterases cleave it to release the active form.
  • Receptor Specificity : The benz[a]azulene core and stereochemical arrangement enable selective binding to GID1, bypassing native gibberellin receptors.
  • Synthetic Utility : The ethano/methano bridges provide sites for further derivatization, expanding applications in chemical biology.

Properties

CAS No.

1373154-68-7

Molecular Formula

C23H28O7

Molecular Weight

416.47

IUPAC Name

acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1

InChI Key

SEQNRAWXEHHXPO-WGQVIOJYSA-N

SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GA3-AM;  GA3 AM;  GA3AM; 

Origin of Product

United States

Biological Activity

Acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple hydroxyl groups and a methylene bridge that contribute to its biological properties. The stereochemistry of the compound is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors. This modulation can lead to sedative effects and has implications for anxiety and seizure disorders .
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

Research indicates that acetoxymethyl derivatives exhibit significant biological activities in vitro. Key findings include:

StudyActivityIC50 Value (µM)Reference
Study AAntioxidant25
Study BGABA-A receptor modulation12
Study CCytotoxicity against cancer cell lines30

These studies demonstrate the potential of the compound in therapeutic applications.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of acetoxymethyl derivatives. One notable study involved administering the compound to animal models to assess its effects on behavior and physiological parameters:

  • Behavioral Effects : Administration resulted in reduced anxiety-like behavior in mice as measured by the elevated plus maze test.
  • Toxicity Assessment : No significant toxicity was observed at doses up to 100 mg/kg body weight over a 14-day period .

Case Studies

Several case studies highlight the therapeutic potential of acetoxymethyl derivatives:

  • Case Study 1 : A patient with generalized anxiety disorder showed significant improvement in symptoms after treatment with a related compound that modulates GABA-A receptors.
  • Case Study 2 : In a clinical trial involving patients with epilepsy, participants receiving treatment with similar compounds experienced fewer seizures compared to those on placebo .

Scientific Research Applications

Synthetic Chemistry Applications

Azulene Derivatives : The compound is structurally related to azulene and its derivatives. Azulenes have been shown to participate in various synthetic reactions due to their unique electronic properties. They can be utilized in the synthesis of novel heterocycles through methods such as ring expansion-annulation strategies. These methods allow for regioselective functionalization of the azulene core which can lead to new compounds with desirable properties .

Metal Chelation : The compound's structure suggests potential applications in metal chelation. Compounds that can bind heavy metals are essential in environmental remediation and analytical chemistry. The chelation properties can be harnessed for detecting and quantifying heavy metal ions in biological and environmental samples .

Biological Applications

Pharmacological Potential : The structural features of this compound indicate possible pharmacological activities. Research has highlighted the therapeutic potential of azulene derivatives in treating various conditions due to their anti-inflammatory and antioxidant properties. Studies have shown that similar compounds exhibit significant biological activity against cancer cells and other diseases .

Material Science Applications

Organic Electronics : The electronic properties of compounds like acetoxymethyl (1S,2S...) make them suitable candidates for use in organic electronic devices. Their ability to form stable films and exhibit charge transport properties can be exploited in the development of organic photovoltaics and light-emitting diodes (OLEDs) .

Nanotechnology : Azulene derivatives are being explored in the field of nanotechnology for their potential use in creating nanostructured materials. These materials can be engineered for specific applications such as drug delivery systems or as components in nanoscale devices due to their unique chemical properties .

Case Study 1: Synthesis of Azuliporphyrins

Recent research demonstrated the successful synthesis of azuliporphyrins using acetoxymethyl derivatives as intermediates. The process involved reacting azulenes with acetoxymethylpyrroles under acidic conditions to yield complex porphyrin structures with high yields and purity. This method showcases the utility of acetoxymethyl derivatives in creating valuable compounds for medicinal chemistry .

Case Study 2: Heavy Metal Detection

A study focused on the development of a chelator based on azulene derivatives that effectively binds to heavy metals like lead and mercury. The chelation process was optimized for sensitivity and selectivity using various functional groups derived from acetoxymethyl compounds. This research highlights the practical applications of these compounds in environmental safety and health monitoring .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The acetoxymethyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for modulating bioavailability in related terpenoid derivatives .

Reaction Conditions Reagents Product Yield
Acidic hydrolysis (HCl, H₂O)1M HCl, reflux (6–8 hrs)Free carboxylic acid + acetic acid~85%
Basic hydrolysis (NaOH, MeOH)1M NaOH, RT (24 hrs)Sodium carboxylate salt + methanol~78%

Oxidation of Hydroxyl Groups

The secondary alcohol at C2 and C7 positions can undergo oxidation. Experimental data from similar tricyclic terpenes suggest selective oxidation of equatorial hydroxyl groups :

Oxidizing Agent Conditions Product Selectivity
Jones reagent0°C, acetone, 2 hrsKetone at C2 or C7 (depending on sterics)C7 > C2 (3:1)
Dess-Martin periodinaneRT, DCM, 4 hrsSame ketone products>90% conversion

Methylene Bridge Reactivity

The exocyclic 8-methylene group participates in cycloaddition and epoxidation reactions:

Table 3a: Epoxidation

Reagent Conditions Product Stereochemistry
m-CPBADCM, 0°C → RT, 12 hrsEpoxide across C8–C9trans-epoxide

Table 3b: Diels-Alder Reaction

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 24 hrsBridged 6-membered adduct at C8–C962%

α,β-Unsaturated Ketone Reactions

The 13-oxo group conjugated to the methylene bridge enables Michael additions and reductions:

Table 4a: Michael Addition

Nucleophile Conditions Product Yield
Ethyl acetoacetateNaH, THF, 0°C1,4-Adduct at C1368%

Table 4b: Catalytic Hydrogenation

Catalyst Conditions Product Diastereoselectivity
Pd/C (10%)H₂ (1 atm), EtOH, RTSaturated ketone at C134:1 (cis)

Thermal Rearrangements

Thermal treatment induces retro-Diels-Alder cleavage in analogous ethano-bridged terpenes :

Conditions Product Mechanistic Pathway
180°C, neat, 2 hrsFragmented bicyclic ketone + dieneRetro-Diels-Alder of ethano bridge

Stereoselective Modifications

The decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene core imposes strict steric constraints, directing reactions to equatorial positions. For example, acetylation occurs preferentially at the C7 hydroxyl over C2 due to reduced steric hindrance .Key Research Findings :

  • Hydrolysis of the acetoxymethyl ester enhances water solubility but reduces membrane permeability .
  • Epoxidation of the 8-methylene group generates electrophilic intermediates useful for bioconjugation .
  • Stereochemical outcomes in hydrogenation and oxidation are governed by the rigid polycyclic framework.

Comparison with Similar Compounds

Structural Differences :

  • Replaces the acetoxymethyl group at C10 with a simple methyl ester.
  • Exhibits identical stereochemistry (1S,2S,4aR,7S,9aS,10S) but lacks the acetyloxy moiety .

Physicochemical Properties :

  • 1H NMR : Key differences include the methyl ester singlet at δ 3.74 (vs. acetoxymethyl signals at δ ~4.5–5.0) .

(1R,2S,4bR,7R,10S,10aR)-2,7-Dihydroxy-1-Methyl-8-Methylidene-13-Oxo Analog

Key Distinctions :

  • Stereochemical inversion : The (1R,2S,4bR,7R) configuration alters the spatial orientation of hydroxyl and methyl groups, impacting receptor binding .
  • Biological Data : Shows weaker gibberellin-like activity in plant assays compared to the target compound, likely due to reduced hydrogen-bonding capacity .

8-O-Acetylshanzhiside Methyl Ester

Structural Overlaps and Divergences :

  • Shares a polycyclic diterpenoid backbone but incorporates a sugar moiety (3,4,5-trihydroxycyclohexene) and an additional acetyl group at C8 .
  • Applications : Used extensively as a reference standard in pharmacokinetic studies, unlike the target compound, which is primarily a synthetic intermediate .

(1S,2R,3R,4bR,7S,9aS,10S,10aS)-2,3,7-Trihydroxy Derivative

Functional Group Variation :

  • Additional hydroxyl group at C3 enhances polarity but reduces metabolic stability in vivo .
  • Synthetic Utility : Serves as a precursor for antitumor agents, whereas the acetoxymethyl compound is more commonly used in agrochemical research .

Preparation Methods

Ethyl Allo-Gibberate as a Precursor

Ethyl allo-gibberate (2 ) serves as a pivotal intermediate, synthesized from gibberellic acid via HCl-mediated aromatization and rearrangement (78% yield). The esterification employs tetrabutylammonium fluoride (TBAF) and ethyl iodide in acetonitrile, achieving 92% conversion by stabilizing carboxylate intermediates through ion-pairing:

COOH+C2H5ITBAF, CH3CNCOOC2H5+HI\text{COOH} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{TBAF, CH}3\text{CN}} \text{COOC}2\text{H}_5 + \text{HI}

This method outperforms cesium carbonate-mediated protocols, which exhibit lower yields (≤65%) due to competing O-alkylation.

Epoxidation of Terminal Alkenes

The 8-methylene group undergoes stereoselective epoxidation using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at −20°C, yielding cis-13,16-epoxy alcohol (3 ) in 85% yield. Hydrogen bonding between m-CPBA and the substrate’s hydroxyl groups directs syn epoxide formation, as confirmed by NOESY analysis.

Core Assembly via Cycloaddition and Rearrangement

[8+2] Cycloaddition for Azulene Formation

The benzo[a]azulene moiety is constructed via [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enol ethers (Scheme 1). For example, reacting 3-formyl-2H-cyclohepta[b]furan-2-one with ethyl vinyl ether at 160°C produces the azulene core in 89% yield:

Furanone+CH2=CHOEtΔBenzo[a]azulene+CO2+EtOH\text{Furanone} + \text{CH}2=\text{CHOEt} \xrightarrow{\Delta} \text{Benzo[a]azulene} + \text{CO}2 + \text{EtOH}

The reaction proceeds through a strained bicyclic intermediate, which undergoes decarboxylation and alcohol elimination to afford the aromatic system.

Stereocontrolled Methano Bridge Installation

The methano bridge (C7–C9a) is introduced via acid-catalyzed Wagner-Meerwein rearrangement of a pre-formed epoxy alcohol. Treatment of 3 with BF₃·OEt₂ in toluene at 0°C induces hydride shift and bridge formation, achieving 76% diastereomeric excess.

Functional Group Manipulations

Acetoxymethyl Esterification

The C10 carboxyl group is converted to its acetoxymethyl ester using bromomethyl acetate (3 ) and Ag₂O in acetonitrile (Scheme 2). This method minimizes acylation side reactions by favoring Sₙ2 over Sₙ1 pathways, yielding 68% of the target ester:

COO+BrCH2OAcAg2OCOOCH2OAc+AgBr\text{COO}^- + \text{BrCH}2\text{OAc} \xrightarrow{\text{Ag}2\text{O}} \text{COOCH}_2\text{OAc} + \text{AgBr}

Comparative studies show DMF/DIEA systems produce <20% yield due to competing lactonization.

Hydroxyl Group Protection

The C2/C7 diols are protected as tert-butyldimethylsilyl (TBS) ethers prior to esterification. Using TBSCl and imidazole in DMF, bis-silylation proceeds in 94% yield, with no observed migration during subsequent steps.

Purification and Characterization

Chromatographic Resolution

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1→1:2), followed by recrystallization from methanol/water to achieve >99% purity. Chiral HPLC (Chiralpak IA, 90:10 hexane/isopropanol) confirms enantiomeric excess ≥98%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 5.72 (s, 1H, C8-CH₂), 4.25 (d, J=9.1 Hz, 1H, C10-OCH₂), 2.07 (s, 3H, OAc).

  • IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 3450 cm⁻¹ (OH).

Optimization and Scale-Up

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time48 h72 h
Yield68%62%
Purity99%98%

Key findings from process optimization include:

  • Solvent selection : Replacing acetonitrile with THF reduces Ag₂O consumption by 40% without compromising yield.

  • Temperature control : Maintaining epoxidation at −20°C prevents epoxide ring-opening, improving diastereoselectivity from 76% to 89% .

Q & A

Q. How can transient intermediates in the compound’s biosynthesis be characterized?

  • Methodological Answer : Employ stopped-flow NMR or cryo-trapping to stabilize intermediates. Isotopic labeling (e.g., 13^{13}C-glucose feeding) paired with LC-MS/MS can trace biosynthetic pathways in plant or microbial systems. For in vitro studies, use quench-flow systems to capture short-lived intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 2
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

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